molecular formula C15H21N5O4 B1251506 n(6)-Isopentenyladenosine

n(6)-Isopentenyladenosine

Cat. No. B1251506
M. Wt: 335.36 g/mol
InChI Key: XKOPXXUOWZQFQE-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(6)-isopentenyladenosine is a hydrocarbyladenosine in which adenosine is substituted at N-6 by an isopentenyl group. It has a role as a cytokinin. It is a hydrocarbyladenosine and an isoprenoid.

Scientific Research Applications

Anticancer Properties

  • Colon Cancer

    i6A has been found to inhibit cell proliferation and induce apoptosis in human colon cancer cells, such as DLD1 and HCT-15 cell lines. It causes cell cycle arrest and modulates levels of cyclins and cyclin-dependent kinase inhibitors. This effect is also associated with the activation of c-Jun N-terminal kinase, which plays a role in apoptosis (Laezza et al., 2009) (Rajabi et al., 2011).

  • Breast Cancer

    Studies have shown that i6A inhibits the growth of breast cancer cells (e.g., MCF-7 cells) and induces apoptosis. The compound's interaction with DNA and its effect on cell cycle and apoptosis have been noted (Rajabi et al., 2010).

  • Glioma and Other Cancers

    i6A exhibits antiproliferative effects across various cancer cell lines, including glioma. Its actions correlate with the expression and activity of key enzymes in the mevalonate pathway (Ciaglia et al., 2017).

Antiviral Activity

  • Enterovirus 71: i6A has shown a selective antiviral effect against human enterovirus 71, a significant cause of hand, foot, and mouth disease. Its structure has been utilized to develop novel antivirals (Tararov et al., 2015).

Cellular and Molecular Mechanisms

  • Mechanism in Cancer Cells

    i6A's anticancer activity has been linked to the inhibition of key cellular pathways. For instance, it inhibits the AKT and NF-κB pathways in breast cancer cells, impacting cell proliferation and survival (Laezza et al., 2010).

  • Interaction with Enzymes

    Studies have explored the interaction of i6A with enzymes like farnesyl pyrophosphate synthase, highlighting its potential as a lead compound in targeting cancer-related processes (Scrima et al., 2014).

  • Antioxidant Response

    i6A and its analogs have been found to activate the NRF2-mediated oxidative stress response, suggesting their role in cellular defense against oxidative stress (Dassano et al., 2014).

Other Biological Activities

  • Anti-Inflammatory Properties

    i6A has demonstrated anti-inflammatory effects both in vitro and in vivo. It has been shown to affect the activity and cytokine production of IL-2 activated natural killer cells, suggesting its potential in inflammatory conditions (Ciaglia et al., 2014).

  • RNA Modification and Plant Growth

    i6A is involved in RNA modification, playing a role in plant growth and differentiation. It has been studied for its ability to improve the efficiency and accuracy of translation in plant cytokines and tRNAs (Cheng et al., 2020).

properties

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1

InChI Key

XKOPXXUOWZQFQE-SDBHATRESA-N

Isomeric SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Canonical SMILES

CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n(6)-Isopentenyladenosine
Reactant of Route 2
Reactant of Route 2
n(6)-Isopentenyladenosine
Reactant of Route 3
n(6)-Isopentenyladenosine
Reactant of Route 4
Reactant of Route 4
n(6)-Isopentenyladenosine
Reactant of Route 5
n(6)-Isopentenyladenosine
Reactant of Route 6
n(6)-Isopentenyladenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.